1-苯甲酰基氮杂环丁烷-3-基 2-氰基乙酸酯

描述

"1-Benzhydrylazetidin-3-yl 2-cyanoacetate" is a compound of interest in various chemical synthesis and pharmaceutical research areas. While direct studies on this compound are scarce, insights can be drawn from related research on similar compounds and methodologies.

Synthesis Analysis

The synthesis of related azetidine compounds involves multi-step processes that can be adapted for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate. For instance, an efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine was developed, highlighting the potential pathways for synthesizing structurally similar compounds (Bryan M. Li et al., 2006).

Molecular Structure Analysis

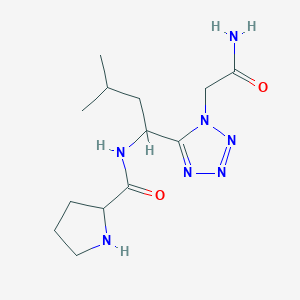

While specific molecular structure analyses of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate are not directly available, studies on closely related compounds, such as azetidines and their derivatives, provide insights into the potential structural configurations and stability. These compounds often exhibit complex molecular geometries, influencing their chemical reactivity and physical properties.

Chemical Reactions and Properties

Azetidine derivatives participate in various chemical reactions, showcasing a wide range of reactivities due to their strained ring systems. For instance, the facile synthesis of ethyl 2-cyanoacetate derivatives from benzothiazole and ethyl bromocyanoacetate illustrates the reactivity of cyanoacetate groups in nucleophilic addition reactions (M. Nassiri & Forough Jalili Milani, 2020).

科学研究应用

高效合成方法

开发与1-苯甲酰基氮杂环丁烷-3-基 2-氰基乙酸酯相关的化合物的有效合成方法是一个重要的研究领域。例如,合成3-氨基-1-苯甲酰基氮杂环丁烷的简化工艺展示了市售的1-苯甲酰基氮杂环丁烷-3-醇转化为有价值的衍生物,表明该化合物在合成氨基氮杂环丁烷中的作用,这在药物化学中至关重要(李等人,2006)。此外,一种改进的1-苯甲酰基氮杂环丁烷-3-醇合成工艺突出了该化合物在创建药学上重要的部分中的重要性,展示了合成效率和纯度的进步(雷迪等人,2010)。

新型化合物合成

使用1-苯甲酰基氮杂环丁烷-3-基 2-氰基乙酸酯衍生物合成新型化合物方面的研究已经产生了各种杂环和多功能分子。例如,从苯甲胺和表氯醇通过一系列反应(包括亲核取代、环化和酯化)合成钙通道阻滞剂阿泽尼地平,展示了该化合物在药物合成中的效用(余宽,2008)。

抗菌和抗肿瘤活性

对1-苯甲酰基氮杂环丁烷-3-基 2-氰基乙酸酯衍生物的抗菌和抗肿瘤活性的探索揭示了有希望的结果。由氰基乙酸-(1-苯并呋喃-2-基-乙叉基)肼合成的新型苯并呋喃衍生物显示出显着的体外抗HIV、抗癌、抗菌和抗真菌活性,突出了这些化合物在治疗应用中的潜力(里达等人,2006)。此外,由2-氰基-N-(噻唑-2-基)乙酰胺合成的新型噻吩、嘧啶、香豆素、吡唑和吡啶衍生物的合成和抗肿瘤活性表明该化合物在开发新的抗癌剂中的作用(阿尔布拉蒂等人,2017)。

安全和危害

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

属性

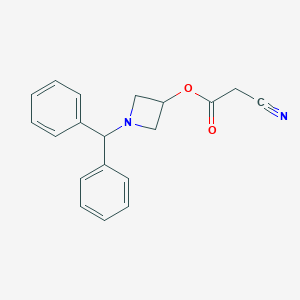

IUPAC Name |

(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGPBFUBSHVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433535 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydrylazetidin-3-yl 2-cyanoacetate | |

CAS RN |

116574-14-2 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)

![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)